Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

1-Isopropyl-4-nitro-1H-pyrazole structure
97421-21-1 structure
Product name:1-Isopropyl-4-nitro-1H-pyrazole
CAS No:97421-21-1
MF:C6H9N3O2
Molecular Weight:155.154560804367
MDL:MFCD10001542
CID:1038349
PubChem ID:13469824

1-Isopropyl-4-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-Isopropyl-4-nitro-1H-pyrazole
    • 4-nitro-1-propan-2-ylpyrazole
    • 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
    • 4-nitro-1-(propan-2-yl)-1H-pyrazole
    • 1-(methylethyl)-4-nitropyrazole
    • 1-isopropyl-4-nitro-1 H-pyrazole
    • SBB026429
    • STK353357
    • KM3443
    • ST45134935
    • V9887
    • 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-Isopropyl-4-nitropyrazole
    • EN300-232002
    • MFCD10001542
    • SY060247
    • AKOS015922473
    • DTXSID90541639
    • SCHEMBL574383
    • AKOS005168799
    • DB-363689
    • 97421-21-1
    • 1-isopropyl-4-nitro-pyrazole
    • CS-0124104
    • AS-30092
    • XDA42121
    • CBSSFOTWGVIHFX-UHFFFAOYSA-N
    • AB91867
    • MDL: MFCD10001542
    • インチ: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
    • InChIKey: CBSSFOTWGVIHFX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN(C(C)C)N=C1)=O

計算された属性

  • 精确分子量: 155.06900
  • 同位素质量: 155.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 63.6

じっけんとくせい

  • Boiling Point: 248.8±13.0℃ at 760 mmHg
  • PSA: 63.64000
  • LogP: 1.89540

1-Isopropyl-4-nitro-1H-pyrazole Security Information

1-Isopropyl-4-nitro-1H-pyrazole 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Isopropyl-4-nitro-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-250mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
250mg
¥57.00 2024-04-23
Chemenu
CM188210-10g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95+%
10g
$352 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-10g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
10g
¥1100.00 2024-04-23
eNovation Chemicals LLC
D767569-25g
1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
97421-21-1 95%
25g
$275 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-100mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
100mg
¥60 2023-04-12
Enamine
EN300-232002-2.5g
4-nitro-1-(propan-2-yl)-1H-pyrazole
97421-21-1 95%
2.5g
$198.0 2024-06-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-25g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
25g
¥3610.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-2g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
2g
¥920.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-100mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
100mg
¥220.0 2022-04-27
Apollo Scientific
OR962808-5g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 98%
5g
£183.00 2025-02-21

1-Isopropyl-4-nitro-1H-pyrazole 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 30 min, 50 °C
Reference
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
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Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
1.2 Reagents: Water
Reference
Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
Reference
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, rt → 60 °C
Reference
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  cooled
Reference
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ;  rt
Reference
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
Reference
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  3 min, rt; 16 h, rt
Reference
Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ;  cooled
Reference
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  3 h, 40 °C
Reference
Heterocyclic compound having inhibitory effect on motor neuron cell degeneration
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  12 h, rt
Reference
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  12 h, rt
Reference
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  overnight, 0 °C
Reference
Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 50 °C
Reference
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 25 °C
1.2 12 h, 25 °C
Reference
Bicyclic lactams as RIP1 kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, cooled
1.2 3 h, reflux
Reference
Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors
, World Intellectual Property Organization, , ,

1-Isopropyl-4-nitro-1H-pyrazole Raw materials

1-Isopropyl-4-nitro-1H-pyrazole Preparation Products

1-Isopropyl-4-nitro-1H-pyrazole 関連文献

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